Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate
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Overview
Description
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents like thionyl chloride and methyl iodide.
Amino group introduction: Amination can be carried out using ammonia or an amine derivative.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals or as a building block in material science.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could exert its effects by inhibiting or activating these targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(1h-pyrazol-1-yl)-2-methylbutanoate
- Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate
Uniqueness
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is unique due to the presence of the chloro and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-14(13-7)5-4-10(2,12)9(15)16-3/h6H,4-5,12H2,1-3H3 |
InChI Key |
YRDJIAMUQYWLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCC(C)(C(=O)OC)N |
Origin of Product |
United States |
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